![molecular formula C12H11FN2O B1481535 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde CAS No. 2098106-57-9](/img/structure/B1481535.png)
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde (FEPPC) is an organic compound that is used in a variety of scientific research applications. It is a pyrazole-based aldehyde that has been synthesized in the laboratory and is used for a range of biochemical and physiological studies. FEPPC is a versatile compound that has been used to study a variety of biological processes, including enzyme inhibition, protein-protein interactions, and drug-target interactions.
Scientific Research Applications
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been used in a variety of scientific research applications. It has been used to study the inhibition of enzymes, protein-protein interactions, and drug-target interactions. It has also been used to study the effects of environmental toxins on animal and plant cells. Additionally, this compound has been used in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to act as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the substrate from binding to the enzyme. This inhibition of enzyme activity can be used to study the effects of environmental toxins on cellular processes. Additionally, this compound can be used to study the interaction between drugs and their targets.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can lead to a decrease in the production of certain proteins. Additionally, this compound has been found to have an effect on the metabolism of drugs, as it can inhibit the activity of enzymes involved in drug metabolism. Finally, this compound has been found to have an effect on the transport of drugs across cell membranes, as it can bind to transporters and prevent the transport of drugs into the cell.
Advantages and Limitations for Lab Experiments
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has a number of advantages for use in lab experiments. It is a relatively inexpensive compound and can be synthesized in the laboratory using common reagents. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, this compound also has some limitations. It has a relatively short half-life and is rapidly metabolized in the body, making it difficult to study its effects on long-term cellular processes. Additionally, it can be toxic in high concentrations and should be handled with caution.
Future Directions
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has a number of potential future directions for scientific research. It could be used to study the effects of environmental toxins on cellular processes, as it has been shown to inhibit the activity of enzymes. Additionally, it could be used to study the interaction between drugs and their targets, as it can bind to transporters and prevent the transport of drugs into the cell. Finally, it could be used to study the metabolism of drugs, as it can inhibit the activity of enzymes involved in drug metabolism.
properties
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDFPNCAGYWVAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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